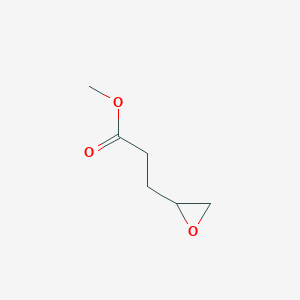

Methyl 3-(oxiran-2-yl)propanoate

Vue d'ensemble

Description

Methyl 3-(oxiran-2-yl)propanoate is a chiral epoxide widely used as an intermediate in organic synthesis. This compound is valuable due to its ability to form various derivatives, making it a versatile building block in the synthesis of complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-(oxiran-2-yl)propanoate can be synthesized through several methods. One common approach involves starting from levoglucosenone, a biobased chiral compound obtained through the flash pyrolysis of acidified cellulose. The synthetic pathway includes lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of biobased starting materials and environmentally friendly reagents is emphasized to ensure sustainability and safety .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(oxiran-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions.

Reduction: Reduction reactions can convert the epoxide to diols.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and sodium ethoxide/methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include γ-hydroxyesters, diol-γ or δ-lactones, and keto-esters .

Applications De Recherche Scientifique

Synthetic Pathways

Recent advancements in the synthesis of methyl 3-(oxiran-2-yl)propanoate have focused on more sustainable methods. A notable approach involves the chemo-enzymatic synthesis starting from levoglucosenone (LGO), which leads to higher yields and reduced environmental impact compared to traditional methods that utilize harmful reagents like sodium nitrite and borane.

Chemo-Enzymatic Synthesis

The chemo-enzymatic pathway includes:

- Baeyer-Villiger oxidation : Utilizing lipase-mediated reactions to convert LGO into the desired epoxide.

- Palladium-catalyzed hydrogenation : This step enhances the efficiency of the overall process.

This method has demonstrated yields of approximately 57% for this compound, showcasing its potential as a more eco-friendly alternative to classical synthetic routes .

Applications in Organic Synthesis

This compound serves as a crucial intermediate in various organic syntheses:

Synthesis of Chiral Compounds

It is extensively utilized for synthesizing chiral compounds, including:

- Elicitors : Compounds that trigger plant defense mechanisms.

- Streptrubin B : A natural product with potential pharmaceutical applications.

The compound's chiral nature allows for the production of enantiomerically pure substances, which are essential in drug development .

Production of Lactones and Esters

This compound is also employed in the formation of:

- Lactones : Such as dairy lactones, which are valuable in flavor chemistry.

- Keto-esters and γ-hydroxyesters : These compounds have various applications in medicinal chemistry and materials science .

Eco-Friendly Synthesis of Dairy Lactones

A case study highlighted the synthesis of high-value dairy lactones from this compound using the aforementioned chemo-enzymatic pathway. The process yielded dairy lactone with an overall yield of 37% from LGO, demonstrating the compound's utility in producing commercially significant flavors .

Synthesis of β-3-substituted Homopropargyl Compounds

Another study explored the use of this compound in synthesizing β-3-substituted homopropargyl compounds, showcasing its versatility in generating complex molecular architectures that are relevant in pharmaceuticals .

Data Table: Summary of Synthetic Yields and Applications

| Application | Synthetic Methodology | Yield (%) |

|---|---|---|

| Dairy Lactones | Chemo-Enzymatic Synthesis | 37 |

| Chiral β-3-substituted Homopropargyl | Traditional and Eco-Friendly Methods | Varies |

| Elicitors | Various Synthetic Routes | Varies |

| Streptrubin B | Epoxide Derivatives | Varies |

Mécanisme D'action

The mechanism of action of methyl 3-(oxiran-2-yl)propanoate involves its ability to undergo ring-opening reactions, forming reactive intermediates that can further react to form various products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to methyl 3-(oxiran-2-yl)propanoate include ethyl 3-(oxiran-2-yl)propanoate and other chiral epoxides .

Uniqueness

This compound is unique due to its high reactivity and versatility in forming various derivatives. Its biobased synthesis route also makes it an environmentally friendly option compared to other similar compounds .

Activité Biologique

Methyl 3-(oxiran-2-yl)propanoate, also known as methyl (S)-3-(oxiran-2-yl)propanoate, is an epoxide compound that has garnered attention for its potential biological activities. This article discusses the biological activity of this compound, highlighting its chemical properties, synthesis, and relevant case studies.

This compound has a molecular formula of and a molecular weight of approximately 130.14 g/mol. The presence of the epoxide group (oxirane) contributes to its reactivity, allowing it to participate in various biological interactions, particularly with nucleophiles such as proteins and enzymes.

Synthesis

The synthesis of this compound typically involves several steps, often starting from l-glutamic acid or other precursors. The overall yield can vary based on the method employed. For example, one study reported a yield of approximately 20% when synthesized through a specific literature procedure .

Enzyme Interactions

This compound is known for its ability to form covalent bonds with biological macromolecules. This characteristic allows it to modify the activity of enzymes and proteins, influencing various metabolic pathways. The epoxide's reactivity can lead to significant alterations in enzyme function, making it a subject of interest for pharmacological research.

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain epoxide compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Inhibition : In biochemical studies, this compound has been utilized as a substrate or inhibitor in various enzyme assays. Its ability to interact with specific enzymes highlights its significance in medicinal chemistry and drug development.

- Pharmacological Applications : The compound has been explored for its potential in treating diseases by targeting specific biological pathways. For example, its derivatives have been studied for their roles in cancer treatment due to their ability to modulate enzyme activity involved in tumor progression .

Comparative Analysis

To understand the unique aspects of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains an epoxide group | Potential enzyme modifier and antimicrobial properties |

| Methyl 3-(4-hydroxyphenyl)propanoate | Contains a hydroxyl group | More polar; different interaction profile |

| Methyl 3-(4-methoxyphenyl)propanoate | Contains a methoxy group | Different electronic properties affecting reactivity |

Propriétés

IUPAC Name |

methyl 3-(oxiran-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRNWWBUCYZWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541425 | |

| Record name | Methyl 3-(oxiran-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76543-09-4 | |

| Record name | Methyl 3-(oxiran-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.